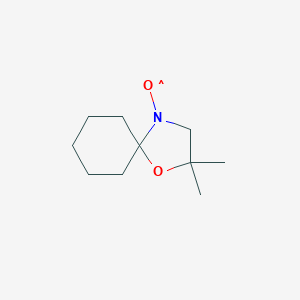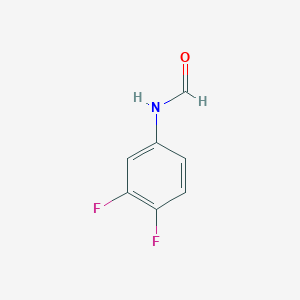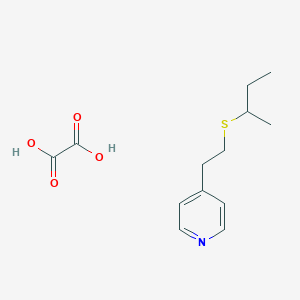
Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is commonly referred to as 'MTS-ethanedioate' and is used in research as a cross-linking reagent. In
Mécanisme D'action
The mechanism of action of MTS-ethanedioate is based on its ability to react with thiol groups in proteins and nucleic acids. The reaction results in the formation of a covalent bond, which can stabilize the structure of the molecule and enhance its function. The reaction occurs under mild conditions and does not require any harsh chemicals or extreme temperatures.
Effets Biochimiques Et Physiologiques
MTS-ethanedioate has been shown to have minimal biochemical and physiological effects. It does not interfere with the normal functioning of proteins or nucleic acids and does not cause any toxic effects. However, it is important to note that MTS-ethanedioate should be used with caution as it can react with other thiol-containing molecules in the cell and potentially interfere with their function.
Avantages Et Limitations Des Expériences En Laboratoire
MTS-ethanedioate has several advantages for lab experiments. It is a relatively simple and inexpensive reagent that can be easily synthesized. It can be used to modify a wide range of proteins and nucleic acids and can be used in a variety of experimental conditions. However, there are some limitations to the use of MTS-ethanedioate. It can react with other thiol-containing molecules in the cell and potentially interfere with their function. In addition, the covalent bond formed by MTS-ethanedioate is irreversible, which can limit its use in certain experimental designs.
Orientations Futures
MTS-ethanedioate has several potential future directions for research. One area of interest is the development of new methods for the synthesis of MTS-ethanedioate that can increase its yield and purity. Another area of interest is the development of new applications for MTS-ethanedioate in the study of protein and nucleic acid structure and function. In addition, the use of MTS-ethanedioate in the development of new therapeutics and diagnostic tools is an area of growing interest.
Conclusion:
In conclusion, MTS-ethanedioate is a useful cross-linking reagent that has been widely studied for its potential applications in various scientific fields. Its ability to react with thiol groups in proteins and nucleic acids has made it a valuable tool in the study of their structure and function. While there are some limitations to its use, MTS-ethanedioate has several advantages for lab experiments and has several potential future directions for research.
Méthodes De Synthèse
MTS-ethanedioate is synthesized by reacting 2-(methylthio)ethylamine with maleic acid in the presence of pyridine. The reaction yields a white crystalline powder that is purified by recrystallization. The synthesis of MTS-ethanedioate is a relatively simple process and has been well established in the literature.
Applications De Recherche Scientifique
MTS-ethanedioate is primarily used as a cross-linking reagent in scientific research. It is commonly used to modify proteins and nucleic acids to study their structure and function. MTS-ethanedioate can react with cysteine residues in proteins and create a covalent bond, which can stabilize protein structure and enhance protein-protein interactions. In addition, MTS-ethanedioate can be used to cross-link DNA and RNA molecules, which can help in the study of their structure and function.
Propriétés
Numéro CAS |
134480-52-7 |
|---|---|
Nom du produit |
Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1) |
Formule moléculaire |
C13H19NO4S |
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-3-10(2)13-9-6-11-4-7-12-8-5-11;3-1(4)2(5)6/h4-5,7-8,10H,3,6,9H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
YGMAOUKOXNOSDI-UHFFFAOYSA-N |
SMILES |
CCC(C)SCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
SMILES canonique |
CCC(C)SCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Synonymes |
Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



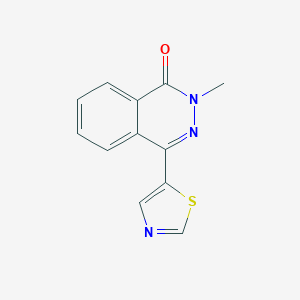
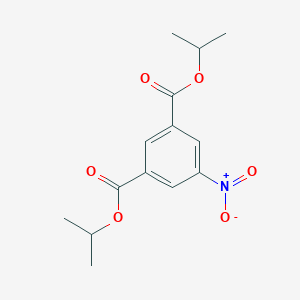
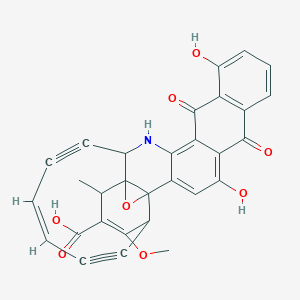
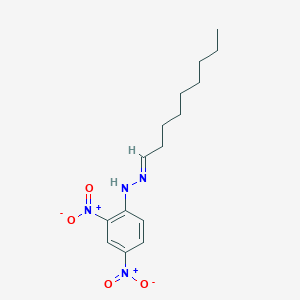
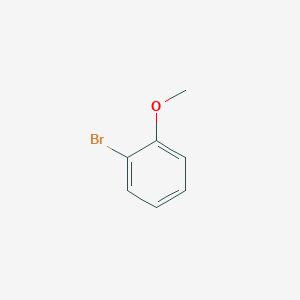
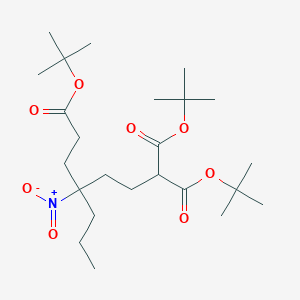
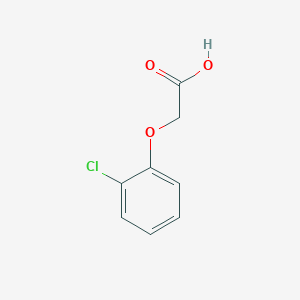
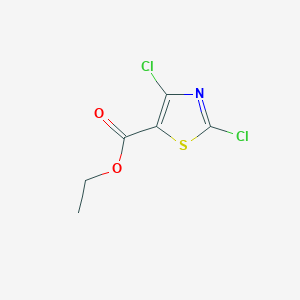
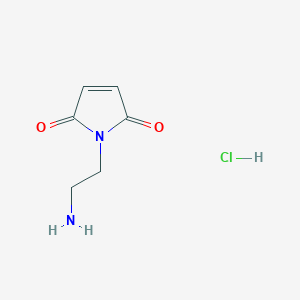

![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)
